Enniatin A Enniatin A Enniatin A is an enniatin obtained from formal cyclocondensation of three N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-isoleucine units. It has a role as an antimicrobial agent.
Enniatin A is a natural product found in Fusarium acuminatum with data available.
Brand Name: Vulcanchem
CAS No.: 2503-13-1
VCID: VC0191163
InChI: InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27?,28+,29+,30+/m0/s1
SMILES: CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C
Molecular Formula: C36H63N3O9
Molecular Weight: 681.9 g/mol

Enniatin A

CAS No.: 2503-13-1

Cat. No.: VC0191163

Molecular Formula: C36H63N3O9

Molecular Weight: 681.9 g/mol

* For research use only. Not for human or veterinary use.

Enniatin A - 2503-13-1

CAS No. 2503-13-1
Molecular Formula C36H63N3O9
Molecular Weight 681.9 g/mol
IUPAC Name (3S,6R,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Standard InChI InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27?,28+,29+,30+/m0/s1
Standard InChI Key TWHBYJSVDCWICV-LIOIOPIISA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N(C(C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)[C@@H](C)CC)C)C(C)C
SMILES CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C
Canonical SMILES CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C

Chemical Structure and Properties

Enniatin A possesses a distinctive chemical structure characterized by an 18-membered cyclic backbone consisting of alternating N-methylated amino acid and hydroxy acid residues. This cyclic backbone contains three amide and three ester bonds, creating a unique arrangement of carbonyl carbons and six α-carbons . Among these α-carbons, three are oxygenated (with chemical shifts at approximately δC 73-77 ppm) and three are connected to nitrogen atoms (with chemical shifts at approximately δC 56-65 ppm) .

The structure features an α-proton (δH 4.44-5.32 ppm) connected to each α-carbon in the backbone, while a methyl group is attached to each nitrogen in the amino acid portion (δH 3.08-3.18 ppm) . This specific structural arrangement contributes to Enniatin A's distinctive biological activities and physicochemical properties.

Physical and Chemical Properties

Enniatin A demonstrates significant lipophilicity, which influences its bioaccumulation in lipid-rich tissues and affects its pharmacokinetic profile . Its cyclical structure provides conformational rigidity that can enhance receptor binding affinity compared to linear peptides . Additionally, Enniatin A functions as an ionophore, particularly binding ammonium ions, which has led to proposals for its use in ammonium-based electrodes as a replacement for nonactin .

Biosynthesis and Natural Sources

Enniatin A is biosynthesized predominantly by various Fusarium species through specialized metabolic pathways involving nonribosomal peptide synthetases (NRPS). The biosynthetic pathway involves the alternating incorporation of N-methylated amino acids and hydroxy acids to form the characteristic cyclohexadepsipeptide structure .

Fusarium fungi represent the primary natural source of Enniatin A, though other fungal genera may also produce this compound. As a mycotoxin, Enniatin A frequently contaminates various agricultural products, particularly grains such as maize, where it can cause significant product losses . The presence of this compound in food commodities raises concerns about potential health risks associated with chronic dietary exposure.

Biological Activities

Cytotoxicity and Genotoxicity

Research on Enniatin A has revealed significant cytotoxic effects across various cell lines. In human cervix carcinoma (HeLa) cells, Enniatin A demonstrates concentration-dependent cytotoxicity, with half-inhibitory (IC50) values of 1.15 μM for 24-hour exposure and 0.57 μM for 48-hour exposure . This indicates increased toxicity with longer exposure durations.

Studies examining the genotoxic potential of Enniatin A have yielded mixed results. While Enniatin A generally failed to affect the frequency of chromosome aberrations (CAs), sister chromatid exchanges (SCEs), and micronuclei (MN) in human lymphocytes, a slight increase in SCEs was observed at 0.57 μM concentration over 48 hours . Additionally, Enniatin A significantly decreased the mitotic index at most concentrations compared to controls, suggesting potential interference with cell division processes .

Higher concentrations of Enniatin A (above 2.29 μM) exhibited toxic effects in human lymphocytes, and the compound significantly increased comet tail intensity in isolated human lymphocytes, indicating DNA damage . These findings collectively suggest that Enniatin A possesses clear cytotoxic effects that increase with concentration and can exhibit mild genotoxic properties.

Mitochondrial Effects

Research has established connections between Enniatin toxicity and alterations in mitochondrial-related pathways. Transcriptomic analyses have identified mitochondria as the primary organelles affected by Enniatin B exposure in Jurkat cells, with the highest expression alterations observed in genes related to oxidative phosphorylation . Similarly, Enniatin toxicity in human epithelial cells (ECV304) has been confirmed through expression changes in several genes belonging to respiratory chain complexes I, IV, and V, with ATP synthase being most significantly affected .

Proteomic analyses have further revealed that exposure to Enniatin B induces concentration-dependent changes in protein levels in both the inner and outer mitochondrial membranes of Jurkat cells . These findings suggest that disruption of mitochondrial function represents a key mechanism underlying Enniatin A's cytotoxicity.

Antimicrobial Properties

Enniatin A1, a close analog of Enniatin A, has demonstrated remarkable antibacterial activity against Mycobacterium tuberculosis, exhibiting strong selectivity against this pathogen . This activity manifests as a time-concentration-dependent bactericidal effect, with significant synergistic potential when combined with established antimycobacterial agents including rifamycin, amikacin, and ethambutol .

The mechanism of antimicrobial action appears to involve disruption of membrane integrity and energy metabolism, as evidenced by significant decreases in membrane potential and intracellular ATP levels in M. tuberculosis following exposure to Enniatin A1 . While these findings specifically relate to Enniatin A1, the structural similarity suggests that Enniatin A may possess comparable antimicrobial properties, warranting further investigation.

Synthetic Approaches

The synthesis of Enniatin A and similar cyclic depsipeptides presents significant challenges, particularly regarding the critical cyclization step. While cyclization via ester bond formation (lactonization) has been successfully employed, ring closure through amide bond formation (lactamization) is generally easier and therefore preferred .

Effective synthetic approaches have incorporated α,α-disubstituted α-amino acids into the peptide chain using methods such as the 'azirine/oxazolone method' with 2H-azirin-3-amines as building blocks . The ring closure via macrolactonization has been accomplished through techniques such as the 'direct amide cyclization,' which involves treating a diluted suspension of linear precursors in toluene with HCl gas .

These synthetic methodologies provide valuable tools for producing Enniatin A and structurally related compounds for further research and potential applications.

Toxicological Concerns

The natural occurrence of Enniatin A as a mycotoxin in food products raises concerns regarding potential health risks associated with dietary exposure. As a common contaminant in grains, particularly maize, Enniatin A can cause significant product losses and may pose health hazards to consumers .

Research has demonstrated that the jejunum, duodenum, and colon serve as potential absorption areas for Enniatin A in female rats during sub-chronic exposure . Furthermore, evidence suggests that Enniatin B, a related compound, tends to bioaccumulate in lipophilic tissues, indicating similar concerns may apply to Enniatin A .

The cytotoxic and potentially genotoxic effects observed in various cell lines underscore the importance of thorough risk assessment regarding human exposure to Enniatin A through contaminated food products.

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